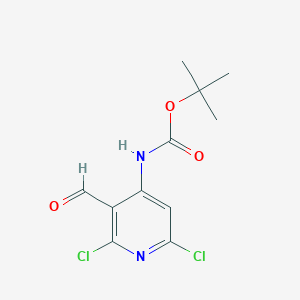
5-Methyl-2-propylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-2-PROPYL-PYRIDINE is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, which include a methyl group at the 5-position and a propyl group at the 2-position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-PROPYL-PYRIDINE can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of a propyl halide to introduce the propyl group at the 2-position.
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-propyl-3-methyl-1,3-butadiene with ammonia or primary amines under high-temperature conditions can lead to the formation of 5-METHYL-2-PROPYL-PYRIDINE.
Industrial Production Methods
In industrial settings, the production of 5-METHYL-2-PROPYL-PYRIDINE often involves continuous flow processes to ensure high yields and purity. Catalytic methods, such as the use of transition metal catalysts, can enhance the efficiency of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-METHYL-2-PROPYL-PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyridine ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
科学的研究の応用
5-METHYL-2-PROPYL-PYRIDINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 5-METHYL-2-PROPYL-PYRIDINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
2-METHYL-5-PROPYL-PYRIDINE: Similar structure but with different substitution pattern.
3-METHYL-2-PROPYL-PYRIDINE: Another isomer with variations in the position of substituents.
4-METHYL-2-PROPYL-PYRIDINE: Differently substituted pyridine with potential differences in reactivity and properties.
Uniqueness
5-METHYL-2-PROPYL-PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and interactions with other molecules can differ significantly from its isomers, making it valuable for specific applications in research and industry.
特性
CAS番号 |
18113-79-6 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
5-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-6-5-8(2)7-10-9/h5-7H,3-4H2,1-2H3 |
InChIキー |
DRQKJCKPTOWTOG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)

